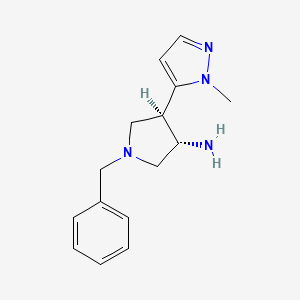

(3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine

Description

(3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine is a chiral pyrrolidine derivative featuring a benzyl group at the 1-position and a 2-methylpyrazol-3-yl substituent at the 4-position of the pyrrolidine ring. Its stereochemistry (3S,4R) is critical for its molecular interactions, particularly in biological systems.

Properties

IUPAC Name |

(3S,4R)-1-benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4/c1-18-15(7-8-17-18)13-10-19(11-14(13)16)9-12-5-3-2-4-6-12/h2-8,13-14H,9-11,16H2,1H3/t13-,14-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEFTZSZOWHIMLW-ZIAGYGMSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2CN(CC2N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)[C@@H]2CN(C[C@H]2N)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

Attachment of the 2-Methylpyrazol-3-yl Group: This step involves the coupling of the pyrazole derivative to the pyrrolidine ring, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or pyrazole moieties.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

The compound has been investigated for various biological activities, primarily focusing on its role as an inhibitor of specific enzymes and receptors.

Enzyme Inhibition

Research indicates that (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine may act as an inhibitor of beta-secretase, an enzyme implicated in Alzheimer’s disease. Inhibitors of this enzyme are crucial for reducing amyloid plaque formation in the brain, which is a hallmark of Alzheimer's pathology .

Antifungal Activity

There are indications that compounds with similar structures exhibit antifungal properties. For instance, derivatives of pyridine-sulfonamide scaffolds have shown promising antifungal activity, suggesting that (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine could be explored further for similar applications .

Protein Kinase Inhibition

The compound may also be relevant in the context of protein kinase inhibition. Studies have highlighted the importance of specific molecular configurations in maintaining inhibitory potency against various kinases, which are critical targets in cancer therapy . The structural features of (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine could be optimized for enhanced activity against these targets.

Case Study 1: Beta-secretase Inhibition

A study focused on the synthesis and evaluation of (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine demonstrated its potential as a beta-secretase inhibitor. The synthesized compound showed significant inhibition in vitro, indicating its potential for further development as a therapeutic agent for Alzheimer’s disease.

Case Study 2: Antifungal Activity Assessment

In another investigation, researchers synthesized several derivatives based on the pyridine scaffold and evaluated their antifungal activity. While (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine was not directly tested, related compounds exhibited strong antifungal effects against Candida species, suggesting a pathway for future research into this compound’s potential in treating fungal infections .

Mechanism of Action

The mechanism of action of (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Pyrrolidine Derivatives with Aryl Substituents

rel-(3R,4S)-1-Benzyl-4-(4-bromophenyl)pyrrolidin-3-amine (CAS 1824006-29-2):

- Substituents : 4-bromophenyl group at the 4-position.

- Key Differences : The bromophenyl group introduces steric bulk and electronegativity compared to the 2-methylpyrazole in the target compound. This substitution may alter binding affinity to hydrophobic pockets in biological targets .

- Molecular Weight : ~327.3 g/mol (estimated for C₁₈H₂₀BrN₂).

rac-(3R,4S)-1-Benzyl-4-(4-fluorophenyl)pyrrolidin-3-amine (EN 300-1609259):

- (3S,4R)-4-Fluoro-1-methylpyrrolidin-3-amine (CAS 2343867-15-0): Substituents: Fluorine at the 4-position and methyl at the 1-position. Fluorination improves membrane permeability .

Piperidine and Heterocyclic Derivatives

N-(1-Benzyl-4-methylpiperidin-3-yl)-5-nitro-1-tosyl-1H-pyrrolo[2,3-b]pyridine-4-amine :

- Structure : Piperidine core with a tosyl-pyrrolopyridine system.

- Key Differences : The six-membered piperidine ring and fused pyrrolopyridine system increase rigidity and planar surface area, enhancing interactions with kinase active sites (e.g., Janus kinases) .

- Stereochemistry : Trans configuration of equatorial substituents (torsion angle 57.4°) stabilizes intramolecular hydrogen bonds (N–H⋯O, 1.92 Å) .

LY2389575 (mGlu receptor modulator):

Table 1: Key Properties of Selected Analogues

Biological Activity

(3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, effects on various cellular pathways, and potential therapeutic applications.

- Common Name : (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine

- CAS Number : 2227716-59-6

- Molecular Formula : C15H20N4

- Molecular Weight : 256.35 g/mol

Research indicates that compounds with similar structures to (3S,4R)-1-benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine exhibit significant biological activities through various mechanisms:

- Inhibition of Beta-Secretase : This compound is part of a class that includes beta-secretase inhibitors, which are crucial in the development of therapies for Alzheimer's disease by reducing amyloid-beta production .

- Antiproliferative Activity : Analogous compounds have demonstrated antiproliferative effects against cancer cell lines, particularly through modulation of the mTORC1 pathway and autophagy processes. These compounds can disrupt autophagic flux, potentially leading to increased cancer cell death under nutrient-deprived conditions .

Anticancer Properties

Recent studies have shown that pyrazole derivatives can significantly inhibit cancer cell proliferation. The following table summarizes findings related to the biological activity of related compounds:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamide | MIA PaCa-2 | < 1 | mTORC1 inhibition and autophagy modulation |

| (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine | TBD | TBD | TBD |

Note: Specific IC50 values for (3S,4R)-1-benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine were not available in the reviewed literature.

Structure–Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the efficacy and specificity of (3S,4R)-1-benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine. Compounds with modifications in their pyrazole or pyrrolidine moieties have shown varying degrees of biological activity, indicating that small structural changes can significantly impact their pharmacological profiles .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives:

- Antitumor Activity : A study highlighted the use of pyrazole derivatives in targeting BRAF(V600E), a common mutation in melanoma. These compounds demonstrated high inhibitory activity against this mutation, suggesting potential use in targeted therapies .

- Anti-inflammatory Effects : Pyrazole derivatives have also been noted for their anti-inflammatory properties. Research indicates that certain analogs can inhibit pro-inflammatory cytokines and pathways, providing a dual action against both cancer proliferation and inflammation .

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for (3S,4R)-1-Benzyl-4-(2-methylpyrazol-3-yl)pyrrolidin-3-amine?

- Methodology : A multi-step synthesis involving reductive amination and stereochemical resolution is commonly employed. For example, intermediates like 1-Benzyl-4-methylpiperidin-3-one can undergo reductive amination using methylamine and titanium(IV) isopropoxide in methanol, followed by resolution with chiral acids (e.g., ditoluoyl (L)-tartaric acid) to isolate the (3S,4R) stereoisomer . Alternative routes involve coupling pyrazole derivatives with pyrrolidine scaffolds via nucleophilic substitution or palladium-catalyzed cross-coupling .

- Key Data : Resolution steps using chiral acids yield enantiomerically pure products (e.g., >98% ee) confirmed by chiral HPLC .

Q. How is the stereochemical configuration of the compound confirmed experimentally?

- Methodology : Single-crystal X-ray diffraction is the gold standard for absolute configuration determination . Complementary methods include:

- NMR spectroscopy : Vicinal coupling constants (e.g., ) in H NMR to infer dihedral angles in the pyrrolidine ring .

- Optical rotation : Comparison with literature values for (3S,4R) vs. (3R,4S) enantiomers .

Q. What purification strategies are effective for isolating this compound?

- Methodology :

- Chromatography : Normal-phase silica gel chromatography with gradients of ethyl acetate/hexane (0–100%) effectively removes byproducts .

- Recrystallization : Use of methanol/water or dichloromethane/hexane mixtures for enantiopure crystals .

Advanced Research Questions

Q. How do reaction conditions influence stereoselectivity during reductive amination?

- Methodology :

- Catalytic systems : Titanium(IV) isopropoxide enhances imine formation and reduces side reactions during reductive amination .

- Solvent effects : Methanol or ethanol improves proton transfer, favoring the desired (3S,4R) configuration .

Q. What analytical techniques resolve discrepancies in reported H NMR chemical shifts?

- Methodology :

- Variable temperature NMR : Resolves dynamic effects (e.g., ring puckering in pyrrolidine) that cause signal broadening .

- 2D NMR (COSY, NOESY) : Assigns protons in crowded regions (e.g., benzyl and pyrazole substituents) and confirms spatial proximity of stereocenters .

Q. How does the 2-methylpyrazole moiety influence biological activity compared to other heterocycles?

- Methodology :

- Structure-activity relationship (SAR) studies : Replace the 2-methylpyrazole with other heterocycles (e.g., imidazole, triazole) and assess binding affinity in receptor assays .

- Computational docking : MD simulations predict interactions between the pyrazole’s methyl group and hydrophobic pockets in target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.